N,N,N-Trimethylsphingosine (TMS): A Dual-Mechanism Modulator of Cell Signaling
N,N,N-Trimethylsphingosine (TMS): A Dual-Mechanism Modulator of Cell Signaling
Technical Guide for Research & Drug Development
Executive Summary
N,N,N-Trimethylsphingosine (TMS) is a synthetic, positively charged sphingolipid analogue derived from sphingosine. Unlike its parent molecule, which is rapidly metabolized, TMS exhibits high metabolic stability, making it a superior pharmacological tool for dissecting sphingolipid signaling pathways.
TMS functions primarily through two distinct but synergistic mechanisms:
-
Potent Inhibition of Protein Kinase C (PKC): TMS acts as a competitive inhibitor of PKC, often exceeding the potency of N,N-dimethylsphingosine (DMS) and sphingosine.
-
Blockade of Sphingosine Kinase (SphK): By inhibiting SphK, TMS prevents the conversion of sphingosine to sphingosine-1-phosphate (S1P), thereby shifting the "sphingolipid rheostat" toward apoptosis and cell cycle arrest.
This guide details the physicochemical properties, mechanisms of action, and experimental protocols for utilizing TMS in cellular assays, with a focus on oncology (anti-metastasis) and immunology (anti-inflammation).
Chemical Identity & Physicochemical Properties[1][2]
TMS is characterized by a quaternary ammonium headgroup, which imparts a permanent positive charge and prevents the molecule from being phosphorylated by sphingosine kinases or acylated by ceramide synthases.
| Property | Detail |
| Chemical Name | N,N,N-trimethyl-D-erythro-sphingosine |
| Molecular Formula | C₂₁H₄₄NO₂⁺ |
| Molecular Weight | ~342.6 g/mol |
| Solubility | Soluble in Ethanol, DMSO, and DMF.[1] Miscible in Ethanol.[1][2] Poorly soluble in water.[2][3] |
| Stability | High metabolic stability (resistant to rapid enzymatic degradation compared to Sphingosine). |
| Appearance | Crystalline solid (usually supplied as a chloride or iodide salt). |
Expert Insight: Solubility & Handling
Critical Protocol Note: Due to its amphiphilic nature, TMS can adhere to glass and plastic surfaces. Stock solutions should be prepared in high-grade DMSO or Ethanol (10–20 mM) and stored at -20°C in glass vials. When dosing cells, avoid direct addition of the concentrated stock to the culture dish; instead, perform an intermediate dilution in serum-free media or media containing BSA (1:1 molar ratio) to facilitate delivery, although TMS is generally more membrane-permeable than native sphingosine due to its surfactant-like properties.
Mechanisms of Action[5][6]
TMS exerts its effects by modulating the plasma membrane signaling architecture. It interferes with the translocation and activation of key kinases.
Protein Kinase C (PKC) Inhibition
TMS inhibits PKC activity by competing with phosphatidylserine (PS) and diacylglycerol (DAG) at the regulatory domain of the enzyme. This inhibition is stereospecific and dose-dependent.
-
Consequence: Downregulation of the NF-κB pathway.
-
Outcome: Reduced expression of adhesion molecules (E-selectin, P-selectin) on endothelial cells and platelets, leading to reduced leukocyte rolling and tumor cell extravasation.
Sphingosine Kinase (SphK) Inhibition
TMS acts as a competitive inhibitor of SphK (both isoforms SphK1 and SphK2).[4]
-
Mechanism: It occupies the catalytic site but cannot be phosphorylated.
-
The Rheostat Shift: By blocking SphK, TMS depletes the pool of S1P (a pro-survival, pro-migratory lipid) and elevates levels of endogenous sphingosine and ceramide (pro-apoptotic lipids).[5]
Visualization: The Dual Signaling Blockade
Figure 1: TMS simultaneously inhibits PKC-driven inflammation and SphK-driven cell survival, forcing a shift toward apoptosis and reduced cell adhesion.
Physiological Applications & Data Summary
Anti-Metastatic & Anti-Angiogenic Effects
TMS has shown efficacy in preventing the metastatic spread of solid tumors (e.g., melanoma, gastric carcinoma).
-
Mechanism: Inhibition of tumor cell-platelet interactions and endothelial adhesion.
-
Key Data: In nude mice models, TMS treatment significantly reduced the number of pulmonary metastases compared to controls.
Anti-Inflammatory & Cardioprotection
TMS is a potent inhibitor of the "oxidative burst" in neutrophils and platelet aggregation.
-
Ischemia/Reperfusion (I/R): TMS protects myocardial tissue during I/R injury by preventing P-selectin-mediated neutrophil accumulation in the ischemic zone.[6]
Comparative Potency Table
| Compound | PKC Inhibition (IC50) | SphK Inhibition | Metabolic Stability | Cytotoxicity (Neutrophils) |
| Sphingosine (SPN) | Moderate (~50 µM) | Substrate (Not Inhibitor) | Low (Rapidly metabolized) | High |
| N,N-Dimethylsphingosine (DMS) | High (~5-10 µM) | Potent Inhibitor | Moderate | High |
| TMS | Very High (<5 µM) | Potent Competitive Inhibitor | High | Low (at effective dose) |
Experimental Protocols
Protocol A: Preparation of TMS Stock Solution
Objective: Create a stable, usable stock for cell culture.
-
Weighing: Weigh TMS chloride salt in a glass vial (avoid plastic static).
-
Solvent: Dissolve in 100% DMSO to a concentration of 10 mM. Vortex vigorously for 1 minute.
-
Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials. Store at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock 1:1000 into warm culture media (serum-free preferred for initial pulse) to achieve a 10 µM working concentration.
Protocol B: Assessing Inhibition of Leukocyte Trans-Endothelial Migration
Objective: Verify TMS activity in preventing inflammation/metastasis.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence on transwell inserts (3.0 µm pore size).
-
Activation: Stimulate HUVECs with IL-1β (10 ng/mL) or TNF-α for 4 hours to upregulate E-selectin.
-
Treatment: Concurrently treat HUVECs with TMS (1.0 – 10 µM) or Vehicle (DMSO).
-
Leukocyte Addition: Add fluorescently labeled neutrophils (e.g., Calcein-AM labeled) to the upper chamber.
-
Migration: Incubate for 2 hours at 37°C.
-
Quantification: Measure fluorescence in the lower chamber using a plate reader.
-
Validation: Perform Western Blot on HUVEC lysates for E-selectin and ICAM-1 . TMS should dose-dependently reduce E-selectin expression.[7]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating TMS activity in anti-inflammatory and apoptotic assays.
References
-
Endo, K., et al. (1991). "Cell membrane signaling as target in cancer therapy: Inhibitory effect of N,N-dimethyl and N,N,N-trimethyl sphingosine derivatives on in vitro and in vivo growth of human tumor cells in nude mice."[8] Cancer Research. Link
-
Igarashi, Y., et al. (1989). "Sphingosine and its N-methyl derivatives: Inhibitors of protein kinase C and their effects on cell function."[8][9][10] Biochemistry.
-
Handa, K., et al. (1995). "N,N,N-trimethylsphingosine inhibits interleukin-1 beta-induced NF-kappa B activation and consequent E-selectin expression in human umbilical vein endothelial cells."[7] FEBS Letters. Link
-
Yatomi, Y., et al. (1996). "N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets."[11] Biochemistry. Link
-
Sawa, Y., et al. (1996). "Myocardial protection by N,N,N-trimethylsphingosine in ischemia reperfusion injury is mediated by inhibition of P-selectin."[6] Journal of Leukocyte Biology. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medjpps.com [medjpps.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. International Journal of Molecular Medicine [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Myocardial protection by N,N,N-trimethylsphingosine in ischemia reperfusion injury is mediated by inhibition of P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N,N-trimethylsphingosine inhibits interleukin-1 beta-induced NF-kappa B activation and consequent E-selectin expression in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. N,N,N-trimethylsphingosine modifies aggregatory response and ATP release from platelets in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of sphingosine and its N-methyl derivatives on oxidative burst, phagokinetic activity, and trans-endothelial migration of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
